3-O-beta-D-Galactopyranosyl-D-arabinose

Catalog No.
S594940
CAS No.
6057-48-3
M.F
C11H20O10
M. Wt
312.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-beta-D-Galactopyranosyl-D-arabinose

CAS Number

6057-48-3

Product Name

3-O-beta-D-Galactopyranosyl-D-arabinose

IUPAC Name

(2S,3R,4R)-2,4,5-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2/t4-,5-,6-,7+,8+,9-,10+,11+/m1/s1

InChI Key

ZTTRCZJSZGZSTB-XGWBRSPTSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O

Synonyms

3-O-beta-D-galactopyranosyl-D-arabinose, 3-O-beta-D-galactopyranosyl-L-arabinose, 3-O-galactosylarabinose, 3-O-galactosylarabinose, (L-Ara)-isomer, arabinosylgalactose, galactosylarabinose

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C=O)O)O)O)O)O

3-O-beta-D-Galactopyranosyl-D-arabinose is a disaccharide sugar characterized by the presence of a beta-D-galactopyranosyl residue attached to the 3-position of aldehydo-D-arabinose. Its molecular formula is C₁₁H₂₀O₁₀, and it has a molecular weight of approximately 312.27 g/mol . This compound plays a significant role in various biological processes and is found in mammalian tissues as well as other biological systems.

The chemical behavior of 3-O-beta-D-Galactopyranosyl-D-arabinose is influenced by its glycosidic bond, which can undergo hydrolysis in the presence of acids or enzymes, leading to the release of its monosaccharide components: D-arabinose and D-galactose. This reaction is crucial for its metabolic pathways and interactions with other biomolecules .

3-O-beta-D-Galactopyranosyl-D-arabinose exhibits several biological activities, including:

  • Antimicrobial Properties: It has been noted for its ability to inhibit certain bacterial strains, contributing to its potential use in food preservation and pharmaceuticals.
  • Immunomodulatory Effects: The compound may influence immune responses, although specific mechanisms are still under investigation .
  • Binding Affinity: It binds to fatty acids, suggesting a role in lipid metabolism and cellular signaling pathways .

The synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose can be achieved through various methods, including:

  • Enzymatic Synthesis: Using glycosyltransferases to catalyze the transfer of the galactopyranosyl group to D-arabinose.
  • Chemical Synthesis: Employing protecting group strategies followed by selective glycosylation reactions to construct the disaccharide.

These methods allow for the production of this compound with high specificity and yield .

3-O-beta-D-Galactopyranosyl-D-arabinose has several applications across different fields:

  • Food Industry: Used as a natural sweetener and preservative due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications, particularly in enhancing immune responses or combating infections.
  • Biotechnology: Utilized in research settings for studying carbohydrate-protein interactions and metabolic pathways .

Research on interaction studies involving 3-O-beta-D-Galactopyranosyl-D-arabinose has revealed:

  • Protein Binding: Its interaction with proteins can modulate biological functions, making it a candidate for further studies in drug design.
  • Cellular Uptake Mechanisms: Understanding how this compound is absorbed by cells can provide insights into its biological roles and therapeutic potential .

Several compounds share structural similarities with 3-O-beta-D-Galactopyranosyl-D-arabinose. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
3-O-beta-D-Galactopyranosyl-L-arabinoseIsomer differing in the orientation of the hydroxyl groupPotentially different biological activities
D-GalactoseMonosaccharide component of 3-O-beta-D-Galactopyranosyl-D-arabinoseFundamental sugar involved in various metabolic processes
D-ArabinoseMonosaccharide component contributing to the structureEssential for plant polysaccharides

3-O-beta-D-Galactopyranosyl-D-arabinose is unique due to its specific glycosidic linkage and the combination of both D-galactose and D-arabinose, which may confer distinct biochemical properties compared to its analogs .

This compound's unique structure allows it to participate in specific biochemical pathways that are not replicated by other similar compounds. Further research could elucidate additional unique properties and applications.

XLogP3

-4.4

Wikipedia

3-O-beta-D-galactopyranosyl-D-arabinose

Dates

Modify: 2024-02-18

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